2-[(4-Fluorophenyl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methoxy group attached to a 4-fluorophenyl group
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing similar structures, bind with high affinity to multiple receptors . These receptors are often involved in various biological pathways, contributing to the compound’s overall effect.
Mode of Action
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially be a part of the compound’s mode of action.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-[(4-Fluorophenyl)methoxy]pyridine can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, which may be involved in the compound’s mode of action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methoxy]pyridine typically involves the reaction of 4-fluorobenzyl alcohol with pyridine derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a pyridine halide under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Fluorophenyl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled temperatures.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-[(4-fluorophenyl)methoxy]piperidine.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
- 2-[(4-Chlorophenyl)methoxy]pyridine
- 2-[(4-Bromophenyl)methoxy]pyridine
- 2-[(4-Methylphenyl)methoxy]pyridine
Comparison: 2-[(4-Fluorophenyl)methoxy]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCXXVFWWGGVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.